The synthesis of 3-Amino-2,2-dimethylpropane-1-sulfonamide and its incorporation into larger molecules are detailed in several studies. A notable example is the development of PF-04965842, a selective JAK1 inhibitor. [ [] ] Researchers began with tofacitinib as a template and modified the 3-aminopiperidine linker to enhance selectivity for JAK1. This involved introducing the 3-amino-2,2-dimethylpropane-1-sulfonamide moiety, which contributed to improved potency and selectivity.
The mechanism of action of 3-Amino-2,2-dimethylpropane-1-sulfonamide is best understood in the context of the molecules it constitutes, such as PF-04965842. [ [] ] This compound acts as a selective JAK1 inhibitor, blocking the activity of the Janus kinase 1 enzyme. By inhibiting JAK1, PF-04965842 disrupts the signaling pathways of various cytokines involved in inflammation and immune responses. The 3-amino-2,2-dimethylpropane-1-sulfonamide moiety likely plays a role in binding to the active site of JAK1, contributing to the overall inhibitory activity of PF-04965842.
The primary application of 3-Amino-2,2-dimethylpropane-1-sulfonamide lies in its use as a building block for synthesizing more complex molecules with potential therapeutic applications. Its presence in JAK inhibitors like PF-04965842 highlights its importance in developing drugs for autoimmune diseases. By modifying the 3-aminopiperidine linker found in tofacitinib and introducing the 3-amino-2,2-dimethylpropane-1-sulfonamide moiety, researchers achieved improved JAK1 selectivity and potency. [ [] ] This advancement led to the development of PF-04965842 as a clinical candidate for treating autoimmune diseases.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2